(2R)-2-Phenylpropan-1-isothiocyanate
Description
Significance of Chiral Isothiocyanates in Chemical and Biological Research
Chiral isothiocyanates are of considerable importance in several areas of scientific inquiry. A primary application lies in their use as chiral derivatizing agents. In this role, they react with other chiral molecules, such as amines and amino acids, to form diastereomeric thioureas. These diastereomers, having different physical properties, can be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC). This allows for the determination of the enantiomeric purity of the original chiral molecule, a crucial aspect in pharmaceutical development and quality control.
Beyond their analytical applications, chiral isothiocyanates are valuable intermediates in asymmetric synthesis. The isothiocyanate group can be transformed into a variety of other functional groups, allowing for the stereocontrolled synthesis of complex chiral molecules, including pharmaceuticals and natural products. The inherent chirality of the isothiocyanate starting material guides the stereochemical course of subsequent reactions, enabling the selective formation of a desired stereoisomer.
In the realm of biological research, isothiocyanates, many of which are derived from natural sources, have been shown to possess a wide range of biological activities. These activities are often stereospecific, meaning that one enantiomer of a chiral isothiocyanate may exhibit significantly different biological effects than its mirror image. This underscores the importance of studying and synthesizing enantiomerically pure isothiocyanates to understand their specific interactions with biological targets.
Historical Perspective of Phenylpropanoid-Derived Isothiocyanates in Academic Study
Phenylpropanoids are a large and diverse class of natural products derived from the amino acids phenylalanine and tyrosine. nih.gov They play a crucial role in plant biology, contributing to structural support, defense against pathogens, and pigmentation. The basic C6-C3 carbon skeleton of phenylpropanoids can be modified in numerous ways, leading to a vast array of compounds, including flavonoids, lignans, and stilbenes.
The academic study of phenylpropanoid-derived compounds has a long history, initially focused on their isolation and structural elucidation from natural sources. This research has led to the discovery of many compounds with interesting and potentially useful biological properties.
While isothiocyanates are more commonly associated with the glucosinolates found in cruciferous vegetables, the intersection of phenylpropanoid and isothiocyanate chemistry provides a fertile ground for the synthesis of novel chiral compounds. The phenylpropanoid backbone offers a robust and modifiable scaffold upon which a chiral center and an isothiocyanate group can be installed, leading to molecules with unique steric and electronic properties. The synthesis of such compounds allows researchers to explore new chemical space and investigate the structure-activity relationships of this hybrid class of molecules.
Scope and Research Imperatives for (2R)-2-Phenylpropan-1-isothiocyanate
This compound is a specific chiral isothiocyanate that falls within the broader class of phenylpropanoid-derived compounds. Its structure features a phenyl ring attached to a three-carbon chain with a chiral center at the second carbon and an isothiocyanate group at the terminal position.
Despite the general interest in chiral isothiocyanates and phenylpropanoids, a comprehensive review of the available scientific literature reveals a notable scarcity of research focused specifically on this compound. While general methods for the synthesis of isothiocyanates from primary amines are well-established and could theoretically be applied to the synthesis of this compound from (2R)-2-phenylpropan-1-amine, dedicated studies detailing its specific synthesis, characterization, and application are not readily found in peer-reviewed publications.
The primary research imperatives for this compound, therefore, lie in the fundamental exploration of its properties and potential applications. Future research should aim to:
Develop and optimize a stereospecific synthesis for this compound, ensuring high enantiomeric purity.
Thoroughly characterize its chemical and physical properties , including spectroscopic data (NMR, IR, Mass Spectrometry) and optical rotation.
Investigate its utility as a chiral derivatizing agent for the enantiomeric resolution of various classes of chiral compounds.
Explore its potential as a building block in asymmetric synthesis for the creation of novel chiral molecules.
Conduct biological screening to determine if it possesses any interesting pharmacological activities.
The lack of specific research on this compound highlights a gap in the current body of chemical knowledge. The foundational research outlined above is essential to unlock the potential of this specific chiral molecule and contribute to the broader understanding of the structure-function relationships of chiral isothiocyanates and phenylpropanoid derivatives.
Structure
3D Structure
Properties
Molecular Formula |
C10H11NS |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
[(2R)-1-isothiocyanatopropan-2-yl]benzene |
InChI |
InChI=1S/C10H11NS/c1-9(7-11-8-12)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3/t9-/m0/s1 |
InChI Key |
FGESWFIKOLPCKC-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](CN=C=S)C1=CC=CC=C1 |
Canonical SMILES |
CC(CN=C=S)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2r 2 Phenylpropan 1 Isothiocyanate and Its Chiral Analogues
Established Synthetic Routes to Isothiocyanates from Amines
The conversion of primary amines to isothiocyanates is a fundamental transformation in organic chemistry. Several methods have been developed, ranging from classical approaches to more modern one-pot procedures. These methods are generally applicable to a wide range of primary amines, including those that are precursors to chiral isothiocyanates, where the chirality is already present in the amine starting material.
Reaction of Amines with Phenyl Chlorothionoformate
A notable method for the synthesis of isothiocyanates from primary amines involves the use of phenyl chlorothionoformate as a thiocarbonyl transfer reagent. nih.govnih.govresearchgate.netresearchgate.net This approach offers an alternative to the use of highly toxic reagents like thiophosgene (B130339). researchgate.netresearchgate.net The reaction typically proceeds in two conceptual steps: the initial formation of a phenyl thionocarbamate intermediate, followed by its decomposition to the isothiocyanate.
This transformation can be carried out using either a one-pot or a two-step process, with the choice of approach often depending on the nature of the amine substrate. nih.govnih.govresearchgate.net The one-pot process is generally effective for the synthesis of alkyl and electron-rich aryl isothiocyanates. nih.govnih.gov In contrast, the two-step approach demonstrates greater versatility and is particularly well-suited for the preparation of highly electron-deficient aryl and heterocyclic isothiocyanates. nih.govnih.gov Optimization of reaction conditions has identified solid sodium hydroxide (B78521) and dichloromethane (B109758) as effective reagents and solvents for this transformation. nih.gov
| Method | Substrate Scope | Key Reagents | Typical Yields |
|---|---|---|---|
| One-Pot Process | Alkyl and electron-rich aryl amines | Phenyl chlorothionoformate, solid NaOH, CH₂Cl₂ | Up to 95% |
| Two-Step Process | Alkyl, electron-rich/deficient aryl, and heterocyclic amines | Phenyl chlorothionoformate, solid NaOH, CH₂Cl₂ | Up to 99% |
One-Pot and Two-Step Approaches in Isothiocyanate Synthesis
The development of one-pot and two-step synthetic procedures for isothiocyanates from primary amines has been driven by the need for efficiency, operational simplicity, and the avoidance of hazardous reagents. researchgate.netchemrxiv.orgrsc.org A common and widely adopted strategy involves the in situ generation of a dithiocarbamate (B8719985) salt from the reaction of a primary amine with carbon disulfide in the presence of a base. This intermediate is then desulfurized to yield the corresponding isothiocyanate. chemrxiv.orgrsc.org
Various desulfurylating reagents have been employed in this context, each with its own set of advantages. For instance, a general and facile one-pot protocol has been developed using cyanuric chloride as the desulfurylating agent under aqueous conditions. chemrxiv.orgrsc.org This method is suitable for a broad range of alkyl and aryl isothiocyanates and is amenable to scale-up. chemrxiv.orgrsc.org Another green and practical approach utilizes sodium persulfate (Na₂S₂O₈) for the desulfurization step in water. researchgate.net This method is notable for its excellent functional group tolerance and its applicability to the synthesis of chiral isothiocyanates from chiral amines without racemization. researchgate.net
The choice of solvent can be critical for the successful formation of the dithiocarbamate salt, especially for substrates with highly electron-deficient groups. chemrxiv.orgrsc.org These one-pot procedures are often advantageous as they avoid the isolation of intermediates, thereby saving time and resources.
| Desulfurylating Reagent | Solvent | Key Features | Reference |
|---|---|---|---|
| Cyanuric Chloride | Aqueous | Broad substrate scope, suitable for scale-up | chemrxiv.orgrsc.org |
| Sodium Persulfate (Na₂S₂O₈) | Water | Green, excellent functional group tolerance, preserves chirality | researchgate.net |
Enantioselective Synthesis Strategies for Chiral Isothiocyanates
The synthesis of a specific enantiomer of a chiral isothiocyanate, such as (2R)-2-Phenylpropan-1-isothiocyanate, from a prochiral or racemic starting material requires an enantioselective approach. This can be achieved through various strategies, including the use of chiral auxiliaries or asymmetric catalysis.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product.
In the context of chiral isothiocyanate synthesis, a chiral amine can be reacted with a chiral auxiliary. Subsequent transformations to introduce the isothiocyanate functionality would be directed by the stereocenter of the auxiliary. However, the more common and direct approach to chiral isothiocyanates involves starting with an enantiomerically pure amine. For instance, the synthesis of this compound would typically start from (2R)-2-phenylpropan-1-amine. The conversion of this chiral amine to the isothiocyanate using methods described in section 2.1, such as those that proceed without racemization, effectively translates the chirality of the starting material to the final product. researchgate.net
While the use of chiral auxiliaries is a powerful strategy in asymmetric synthesis, its application for the de novo synthesis of chiral isothiocyanates is less commonly reported in the literature compared to the use of pre-existing chiral amines. A related application is the synthesis of novel chiral isothiocyanate-based derivatizing agents, which can then be used to determine the optical purity of other chiral amines. nih.gov
Asymmetric Organocatalysis in Isothiocyanate Formation
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide range of chiral molecules. This approach utilizes small, chiral organic molecules as catalysts to induce enantioselectivity in a chemical transformation. While the direct enantioselective formation of an isothiocyanate group on a prochiral substrate using an organocatalyst is not a widely documented transformation, organocatalysis plays a significant role in asymmetric reactions that involve chiral isothiocyanates as reactants.
Chiral thiourea (B124793) derivatives have been extensively developed as highly effective hydrogen-bond-donating organocatalysts. They activate electrophiles through the formation of hydrogen bonds, thereby enabling a variety of enantioselective transformations. While they are not typically used to catalyze the formation of the isothiocyanate group itself, they are instrumental in asymmetric reactions where isothiocyanates are key substrates.
For example, bifunctional thiourea catalysts have been successfully employed in asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with various olefins. researchgate.net In these reactions, the thiourea catalyst activates the reaction partners, leading to the formation of complex chiral spirocyclic compounds with high yields and excellent stereoselectivities. The isothiocyanate moiety in the starting material is crucial for the subsequent cyclization step.
The utility of thiourea catalysis is also evident in Michael addition-lactamization protocols. Chiral isothiourea catalysts can be used to generate iminothiazinanone heterocycles with high enantioselectivity from α,β-unsaturated esters and thioureas. nih.gov These examples highlight the prominent role of thiourea organocatalysis in the stereoselective synthesis of complex molecules derived from isothiocyanates, rather than the direct asymmetric synthesis of the isothiocyanate functional group. The synthesis of the chiral isothiocyanate precursors for these reactions generally relies on methods starting from enantiomerically pure amines.
| Reaction Type | Isothiocyanate Substrate | Catalyst Type | Product | Stereoselectivity |
|---|---|---|---|---|
| [3 + 2] Annulation | 2-Isothiocyanato-1-indanones | Bifunctional Thiourea | Chiral Dispiro[indene-pyrrolidine-pyrimidine]s | High |
| Michael Addition-Lactamization | (Used to form thioureas in situ) | Chiral Isothiourea | Chiral Iminothiazinanones | High |
Chiral Lewis Base Catalysis
The application of chiral Lewis base catalysis to the enantioselective synthesis of isothiocyanates is an emerging area of interest. While specific examples detailing the synthesis of this compound using this methodology are not yet prevalent in the literature, the principles of chiral Lewis base catalysis suggest a promising avenue for future research. Chiral Lewis bases, such as cinchona alkaloids and their derivatives, have been successfully employed in a variety of asymmetric transformations. nih.gov In the context of isothiocyanate synthesis, a chiral Lewis base could potentially be used to activate a thiocarbonylating agent, facilitating its enantioselective reaction with a primary amine precursor.
One hypothetical approach could involve the in-situ formation of a chiral-activated thiocarbonylating species. For instance, a chiral Lewis base could react with a common thiocarbonyl source, such as carbon disulfide or thiophosgene, to form a reactive intermediate. This intermediate would then deliver the thiocarbonyl group to the primary amine, (2R)-2-phenylpropan-1-amine, with high stereoselectivity. The chiral environment provided by the catalyst would be crucial in differentiating between the two enantiomers of a racemic amine or in controlling the facial selectivity of the reaction with a prochiral substrate.
Organocatalytic approaches, which often employ chiral amines and their derivatives, have been successful in the enantioselective synthesis of various sulfur-containing heterocyclic compounds. For example, chiral thiourea organocatalysts have been utilized in asymmetric reactions involving isothiocyanates. nih.gov This demonstrates the potential for chiral organic molecules to induce stereoselectivity in reactions involving the isothiocyanate moiety. Future work in this area could lead to the development of efficient and highly selective methods for the synthesis of this compound and other chiral isothiocyanates.
Chemoenzymatic Synthetic Approaches
Chemoenzymatic strategies offer a powerful combination of chemical synthesis and biocatalysis to produce chiral compounds with high enantiopurity. A plausible chemoenzymatic route to this compound involves the enzymatic resolution or asymmetric synthesis of a chiral precursor, followed by chemical conversion to the final product.
A key enzyme in the natural production of isothiocyanates is myrosinase. nih.govresearchgate.net This enzyme hydrolyzes glucosinolates to form isothiocyanates. nih.govresearchgate.net Research has shown that myrosinase can also act on non-natural, synthetic glucosinolate precursors to produce novel isothiocyanates. nih.gov This opens up the possibility of a chemoenzymatic synthesis where a chemically synthesized glucosinolate precursor of this compound could be enzymatically converted to the target molecule. This approach would leverage the high selectivity of the enzyme to ensure the stereochemical integrity of the final product.
Another viable chemoenzymatic strategy focuses on the synthesis of the chiral amine precursor, (2R)-2-phenylpropan-1-amine. Biocatalytic methods, such as the use of transaminases, have been developed for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.org For instance, transaminases can be employed for the reductive amination of 1-phenylpropan-2-one to produce enantiomerically pure (R)-1-phenylpropan-2-amine, a close structural analogue. rsc.orgresearchgate.net
Furthermore, the chiral alcohol precursor, (S)-2-phenyl-1-propanol, can be produced with high enantioselectivity using biocatalysts like Saccharomyces cerevisiae or isolated alcohol dehydrogenases. mtak.hu This enantiopure alcohol can then be chemically converted to the corresponding amine and subsequently to the isothiocyanate.
A potential chemoenzymatic pathway could therefore be:
Enzymatic Synthesis of Chiral Precursor: Asymmetric reduction of 2-phenylpropionaldehyde to (S)-2-phenyl-1-propanol using an alcohol dehydrogenase. mtak.hu
Chemical Conversion: Conversion of the chiral alcohol to the corresponding chiral amine, (2R)-2-phenylpropan-1-amine, via standard chemical methods.
Thiocarbonylation: Reaction of the chiral amine with a thiocarbonylating agent to yield this compound.
This combination of enzymatic and chemical steps allows for the production of the target isothiocyanate with a high degree of stereochemical purity.
Synthesis of Related Chiral Phenylpropan-1-isothiocyanate Derivatives and Precursors
The synthesis of derivatives and precursors of this compound provides valuable insights into the chemical space around this chiral scaffold. A common route to chiral isothiocyanates is the reaction of the corresponding chiral primary amine with a thiocarbonylating agent. Therefore, the synthesis of chiral 2-phenylpropan-1-amine and its derivatives is of primary importance.
The synthesis of the closely related chiral isothiocyanate, (R)-1-isothiocyanatoethylbenzene, has been achieved from the optically active (R)-1-phenylethylamine without racemization. nih.govmdpi.com This demonstrates that the isothiocyanate functionality can be introduced onto a chiral benzylic amine while preserving the stereocenter.
The synthesis of the precursor amine, 1-phenylpropan-2-amine, can be accomplished through various methods, including reductive amination of the corresponding ketone. rsc.org Enantiomerically pure forms of this amine are valuable building blocks for a range of pharmaceuticals. rsc.org Similarly, the synthesis of the precursor alcohol, 2-phenyl-1-propanol, has been reported through various chemical routes. prepchem.com The availability of these chiral precursors is essential for the synthesis of the target isothiocyanate and its derivatives.
The synthesis of isothiocyanate derivatives of natural and unnatural amino acids has also been extensively studied. nih.govmdpi.com These methods often involve the reaction of the amino acid ester with carbon disulfide in the presence of a desulfurizing agent, yielding the corresponding isothiocyanate with low racemization. nih.gov This highlights the compatibility of the isothiocyanate synthesis with various functional groups.
The following table summarizes some related chiral isothiocyanate derivatives and their precursors:
| Compound Name | Precursor | Synthetic Method for Isothiocyanate Formation |
| (R)-1-Isothiocyanatoethylbenzene | (R)-1-Phenylethylamine | Reaction with CS₂ and a desulfurizing agent nih.govmdpi.com |
| Isothiocyanate derivatives of L- and D-amino acid methyl esters | L- and D-amino acid methyl esters | Reaction with CS₂ and a desulfurizing agent nih.gov |
| 3-Phenylpropyl isothiocyanate | 3-Phenylpropylamine | Not specified scbt.com |
Green Chemistry and Sustainable Synthetic Methodologies for Chiral Isothiocyanates
In recent years, there has been a significant shift towards the development of green and sustainable methods for the synthesis of isothiocyanates. These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency. Several of these green methodologies have been shown to be applicable to the synthesis of chiral isothiocyanates.
One of the most significant advancements is the use of water as a solvent . The synthesis of isothiocyanates from primary amines and carbon disulfide can be efficiently carried out in water, often mediated by reagents like sodium persulfate. rsc.org This method is not only environmentally benign but has also been successfully applied to the preparation of chiral isothiocyanates from chiral amines. rsc.org
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of isothiocyanates. nih.govresearchgate.net Microwave irradiation can significantly reduce reaction times and improve yields. The synthesis of both aliphatic and aromatic isothiocyanates has been achieved using microwave technology, including in aqueous media. nih.govresearchgate.net
Visible-light photocatalysis offers a mild and metal-free approach for the synthesis of isothiocyanates from primary amines and carbon disulfide. researchgate.netacs.org This method utilizes a photocatalyst, such as Rose Bengal, and green LED light to promote the reaction under ambient conditions. researchgate.net This technique has been shown to be compatible with a range of functional groups and is a promising green alternative to traditional methods. researchgate.netacs.org
The use of elemental sulfur as a sulfur source is another sustainable strategy. nih.govrsc.orgdigitellinc.com This approach avoids the use of toxic and volatile thiocarbonylating agents like carbon disulfide or thiophosgene. nih.gov The reaction can be catalyzed by amine bases, making it a more environmentally friendly process. nih.govrsc.org
The following table provides an overview of some green and sustainable methods for chiral isothiocyanate synthesis:
| Green Chemistry Approach | Key Features | Applicability to Chiral Synthesis |
| Synthesis in Water | Environmentally benign solvent, often with simple work-up. | Demonstrated for the synthesis of chiral isothiocyanates from chiral amines. rsc.org |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. | Can be used for the synthesis of chiral isothiocyanates, including in aqueous media. nih.gov |
| Visible-Light Photocatalysis | Mild, metal-free conditions, uses light as a renewable energy source. | Applicable to the synthesis of isothiocyanates from various amines. researchgate.netacs.org |
| Use of Elemental Sulfur | Avoids toxic thiocarbonylating agents, utilizes an abundant sulfur source. | A sustainable method for isothiocyanate synthesis. nih.govrsc.org |
Stereochemical Aspects and Enantiopurity in 2r 2 Phenylpropan 1 Isothiocyanate Research
Chiral Resolution Techniques for (2R)-2-Phenylpropan-1-isothiocyanate
Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of both enantiomers, into its individual components. wikipedia.org This is a critical step in obtaining enantiomerically pure this compound.
High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is a powerful and widely used technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. nih.gov The separation is based on the differential transient interactions of the enantiomers with the chiral selector immobilized on the stationary phase.
Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated effectiveness in resolving a variety of chiral compounds, including isothiocyanates. mdpi.com For instance, an immobilized amylose tris-[(S)-α-methylbenzylcarbamate] CSP has been successfully used for the enantioseparation of chemopreventive chiral isothiocyanates. mdpi.com The choice of the mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like an alcohol, is crucial for optimizing the separation.
Table 1: Exemplary Chromatographic Conditions for Enantioseparation of Chiral Isothiocyanates
| Chiral Stationary Phase (CSP) | Mobile Phase | Elution Order |
| Amylose tris-[(S)-α-methylbenzylcarbamate] | Ethanol-based | (R) then (S) mdpi.com |
| Quinidine carbamate-bonded silica | Ethyl acetate (B1210297) containing eluents | Varies nih.gov |
This interactive data table provides examples of conditions used for separating chiral compounds, which can be adapted for this compound.
A classical and effective method for resolving racemates is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties, including solubility, which allows for their separation by methods such as fractional crystallization.
In the case of this compound, this method is typically applied to a precursor, such as a racemic amine. The racemic amine is reacted with a chiral acid, like tartaric acid or mandelic acid, to form diastereomeric salts. wikipedia.org Once the diastereomeric salts are separated, the desired enantiomer of the amine is regenerated and can then be converted into the enantiomerically pure isothiocyanate.
Stereochemical Assignment and Absolute Configuration Determination
The unambiguous determination of the absolute configuration at the chiral center is essential. Several spectroscopic and crystallographic techniques are employed for this purpose.
X-ray Crystallography: This is considered the gold standard for determining the absolute configuration of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure sample or a suitable derivative, the precise three-dimensional arrangement of atoms can be elucidated. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, in conjunction with chiral derivatizing agents, can be used to determine the absolute configuration. mdpi.commdpi.com The formation of diastereomeric derivatives with a chiral agent, such as α-methoxyphenylacetic acid (MPA), can lead to discernible differences in the chemical shifts of the resulting diastereomers, which can be correlated to the absolute configuration. mdpi.com
Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) measure the differential interaction of the enantiomers with polarized light. The resulting spectra can be compared with known standards or theoretical calculations to assign the absolute configuration.
Impact of Chirality on Reactivity and Derivative Formation
The chirality of this compound significantly influences its reactivity, especially in reactions with other chiral molecules. The isothiocyanate group (-N=C=S) is electrophilic at the central carbon atom and readily reacts with nucleophiles. arkat-usa.orgresearchgate.net
When this compound reacts with a chiral nucleophile, such as a chiral amine, it forms a diastereomeric product. The stereochemistry of the starting materials dictates the stereochemistry of the product in a predictable manner. This principle is fundamental in asymmetric synthesis. The formation of diastereomeric thioureas upon reaction with chiral amines is a common derivatization strategy used for the enantioseparation of amines and amino acids by HPLC. nih.govresearchgate.netresearchgate.net The reactivity of the isothiocyanate can be influenced by the steric hindrance around the chiral center, potentially leading to different reaction rates for the two enantiomers in a chiral environment. Studies on other isothiocyanates have shown that they react readily with amine and sulfhydryl groups in peptides. nih.gov
Stability and Racemization Studies of this compound
The stereochemical integrity of this compound is a critical factor for its use. Racemization, the conversion of an enantiomerically pure substance into a racemic mixture, can compromise its efficacy and properties. The potential for racemization depends on the lability of the proton at the chiral center.
The presence of the phenyl group can stabilize a potential planar carbanionic intermediate through resonance, which could facilitate racemization under basic conditions. Similarly, acidic conditions could potentially lead to racemization through a carbocationic intermediate. Studies on the synthesis of related chiral compounds have highlighted the importance of using racemization-free coupling reagents to maintain stereochemical purity during chemical transformations. nih.gov For example, in the synthesis of certain phenylalanine amides, the choice of coupling reagent was found to be critical in preventing racemization. nih.gov Therefore, it is crucial to consider the pH, temperature, and solvent conditions during the synthesis, purification, and storage of this compound to prevent the loss of enantiomeric purity.
Chemical Reactivity and Derivatization of 2r 2 Phenylpropan 1 Isothiocyanate
Nucleophilic Addition Reactions of the Isothiocyanate Group
The isothiocyanate functional group (-N=C=S) is a versatile electrophile. The carbon atom is susceptible to attack by a wide range of nucleophiles, leading to the formation of a diverse array of derivatives. This reactivity is central to the synthetic utility of (2R)-2-Phenylpropan-1-isothiocyanate.
The reaction of isothiocyanates with primary or secondary amines is a direct and highly efficient method for the synthesis of N,N'-disubstituted or trisubstituted thioureas. rsc.orgijacskros.com This reaction proceeds via the nucleophilic addition of the amine nitrogen to the electrophilic carbon of the isothiocyanate group. nih.govresearchgate.net
The reaction of this compound with a primary amine (R-NH₂) or a secondary amine (R₂NH) yields the corresponding chiral thiourea (B124793) derivatives. These reactions are typically carried out in a suitable solvent such as dichloromethane (B109758) or acetone (B3395972) at room temperature. researchgate.net The resulting thioureas are valuable compounds in their own right, often finding application as organocatalysts, ligands in coordination chemistry, and as intermediates in the synthesis of other molecules. libretexts.org
The general scheme for this reaction is as follows:

Figure 1: General reaction scheme for the formation of thioureas from this compound and an amine.
Below is a table representing typical thiourea derivatives that can be synthesized from this compound and various amines, based on established synthetic protocols for isothiocyanates. rsc.orgorganic-chemistry.org
| Amine Nucleophile | Product (Thiourea Derivative) | Typical Reaction Conditions |
| Aniline | N-((R)-1-phenylpropyl)-N'-phenylthiourea | Dichloromethane, Room Temp |
| Benzylamine | N-benzyl-N'-((R)-1-phenylpropyl)thiourea | Acetone, Reflux |
| Morpholine | 4-(((R)-1-phenylpropyl)carbamothioyl)morpholine | Dichloromethane, Room Temp |
| (S)-1-Phenylethylamine | N-((R)-1-phenylpropyl)-N'-((S)-1-phenylethyl)thiourea | Acetone, Room Temp |
This interactive table showcases potential thiourea derivatives synthesized from this compound.
Thioamides are another important class of sulfur-containing compounds that can be derived from isothiocyanates. While the reaction with amines yields thioureas, reactions with other carbon-based nucleophiles can lead to thioamides. For instance, the Friedel-Crafts reaction of an isothiocyanate with an electron-rich aromatic compound in the presence of a strong acid like triflic acid can produce N-substituted thioamides.
Furthermore, thioamides are valuable precursors for the synthesis of various sulfur-nitrogen heterocycles. uci.eduorganic-chemistry.org For example, α-haloketones can react with the thioamide functionality, leading to the formation of thiazole (B1198619) rings. While specific examples involving this compound are not prevalent in the literature, the general reactivity patterns of isothiocyanates suggest its utility in such transformations. The reaction of isothiocyanates with certain reagents can lead to the formation of heterocycles like 2-aminobenzothiazoles after in situ formation of a thiourea and subsequent intramolecular cyclization.
Cycloaddition Reactions Involving the Isothiocyanate Moiety
The heterocumulene structure of the isothiocyanate group allows it to participate in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems. Isothiocyanates can undergo [2+2], [3+2], and [4+2] cycloaddition reactions with a variety of unsaturated partners. For instance, the reaction of an isothiocyanate with a carbodiimide (B86325) can lead to a [2+2] cycloaddition, forming a four-membered heterocyclic ring. While specific studies on the cycloaddition reactions of this compound are limited, the general reactivity of isothiocyanates suggests its potential in this area for creating complex molecular architectures.
Transformations of the Phenylpropan-1-yl Backbone
Beyond the reactivity of the isothiocyanate group, the phenylpropan-1-yl portion of the molecule offers sites for further chemical modification.
Common electrophilic aromatic substitution reactions that could be applied include:
Nitration: Using a mixture of concentrated nitric and sulfuric acids would be expected to introduce a nitro group primarily at the para position, and to a lesser extent, the ortho position of the phenyl ring. masterorganicchemistry.comwikipedia.orglibretexts.org
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would lead to the corresponding halogenated derivatives, again with a preference for ortho and para substitution. almerja.net
Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are plausible, though the deactivating effect of the isothiocyanate group might necessitate harsher reaction conditions. wikipedia.orglibretexts.orgyoutube.combeyondbenign.org These reactions would introduce alkyl or acyl groups onto the aromatic ring.
The regioselectivity of these reactions is crucial and would need to be determined empirically for this specific substrate.
The propan-1-yl chain possesses a chiral center at the C-2 position, which is also a benzylic carbon. This benzylic position is activated towards certain reactions. rsc.orgsemanticscholar.orgrsc.org
Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can oxidize alkyl side chains on a benzene (B151609) ring. libretexts.orgstackexchange.comnih.govlibretexts.orgresearchgate.netyoutube.compearson.com For this reaction to occur, the benzylic carbon must have at least one hydrogen atom, which is the case for the C-2 position in this compound. Such an oxidation could potentially lead to a ketone, though this might also affect the isothiocyanate group depending on the reaction conditions.
Benzylic Halogenation: Free radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a halogen atom at the benzylic position. libretexts.orgpearson.com This would provide a handle for subsequent nucleophilic substitution reactions.
It is important to note that reactions at the propan-1-yl chain must be chosen carefully to avoid unintended reactions with the sensitive isothiocyanate group.
Synthesis of Conjugates and Probes for Biochemical Investigations
The chemical reactivity of the isothiocyanate group (-N=C=S) is central to the utility of this compound in biochemical investigations. This functional group acts as an electrophile, making it susceptible to attack by various nucleophiles present in biological macromolecules. This reactivity allows for the stable, covalent labeling of proteins, peptides, and other biomolecules, enabling their study. The primary reactions involve the formation of thiourea or dithiocarbamate (B8719985) linkages.
The core reaction mechanism involves the nucleophilic addition of an amine or thiol group to the central carbon atom of the isothiocyanate moiety. For instance, the reaction with a primary amine, such as the ε-amino group of a lysine (B10760008) residue in a protein, proceeds to form a stable N,N'-disubstituted thiourea derivative. Similarly, reaction with a thiol group, like that of a cysteine residue, results in the formation of a dithiocarbamate conjugate. This covalent and often irreversible bond formation is fundamental to creating stable probes for various biochemical assays.
The phenylpropyl structure of this compound provides a hydrophobic handle, which can influence the interaction of the resulting conjugate with its biological environment. By attaching this molecule to a biomolecule of interest, researchers can create tools to probe biological systems, track molecular interactions, or facilitate purification processes.
Below are examples of how this compound can be theoretically utilized to synthesize conjugates and probes.
Table 4.4.1: Potential Conjugates and Probes Derived from this compound
| Reactant Molecule/System | Nucleophilic Target Group | Resulting Linkage | Conjugate/Probe Type | Potential Biochemical Application |
|---|---|---|---|---|
| Protein (e.g., Antibody, Enzyme) | ε-amino group of Lysine residues | Thiourea | Protein Conjugate | Labeling proteins for detection, studying structure-function relationships, creating immunogens. |
| Peptide | N-terminal α-amino group | Thiourea | Peptide Probe | Creating probes for receptor binding studies or enzymatic assays. |
| Aminated Solid Support (e.g., Agarose beads) | Primary amine | Thiourea | Affinity Matrix | Immobilizing the phenylpropyl moiety for use in affinity chromatography to purify binding partners. |
| Fluorescent Dye with Amine Linker | Primary amine | Thiourea | Fluorescent Probe | Creating a traceable molecule to study cellular uptake or distribution of hydrophobic compounds. |
| Biotin derivative with Amine Linker | Primary amine | Thiourea | Affinity Probe | Labeling target molecules for subsequent detection or purification using streptavidin-based systems. |
The synthesis of these conjugates is typically performed in a controlled buffer system, with the pH adjusted to optimize the nucleophilicity of the target group while maintaining the stability of the biomolecule. For example, reactions with lysine residues are often carried out at a pH slightly above neutral (pH 7.5-9.0) to ensure the amino group is deprotonated and thus more nucleophilic. The stoichiometry of the reactants can be carefully controlled to manage the degree of labeling on the target molecule. Following the reaction, purification techniques such as dialysis or size-exclusion chromatography are employed to remove unreacted this compound and other reagents.
Biological Activities and Biochemical Pathways Associated with 2r 2 Phenylpropan 1 Isothiocyanate
General Mechanisms of Action of Isothiocyanates in Biological Systems
Isothiocyanates are recognized for their ability to interact with a multitude of cellular targets, thereby influencing various biological processes. nih.govrsc.org Their biological activity is largely attributed to the electrophilic nature of the isothiocyanate group (-N=C=S), which readily reacts with nucleophilic cellular components. nih.gov
Modulation of Cellular Pathways
Isothiocyanates have been shown to modulate a variety of critical cellular signaling pathways. nih.gov One of the most extensively studied mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. oregonstate.edufoodandnutritionjournal.org Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1). Isothiocyanates can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. mdpi.com In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of target genes, initiating their transcription. foodandnutritionjournal.orgmdpi.com
Another key pathway influenced by isothiocyanates is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in inflammation. oregonstate.edunih.gov Some isothiocyanates have been found to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. foodandnutritionjournal.orgresearchgate.net The modulation of these and other pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, underscores the diverse cellular effects of isothiocyanates. nih.govresearchgate.net
Table 1: Key Cellular Pathways Modulated by Isothiocyanates
| Pathway | General Function | Effect of Isothiocyanate Modulation |
| Nrf2/ARE | Cellular defense against oxidative stress | Activation, leading to increased expression of antioxidant and detoxification enzymes. oregonstate.edufoodandnutritionjournal.org |
| NF-κB | Regulation of inflammation and immune responses | Inhibition, resulting in decreased production of pro-inflammatory mediators. oregonstate.edufoodandnutritionjournal.org |
| MAPK | Regulation of cell proliferation, differentiation, and apoptosis | Modulation, which can lead to cell cycle arrest and induction of apoptosis. researchgate.net |
| PI3K/Akt | Regulation of cell growth, survival, and metabolism | Modulation, contributing to the anti-proliferative effects of isothiocyanates. nih.govresearchgate.net |
Interaction with Enzymes and Proteins
The electrophilic carbon atom of the isothiocyanate group is highly reactive towards thiol groups (-SH) of cysteine residues in proteins. nih.gov This covalent modification can alter the structure and function of target proteins, including a wide range of enzymes. nih.govnih.gov
A significant aspect of isothiocyanate activity is their interaction with biotransformation enzymes. They can inhibit Phase I enzymes, such as cytochrome P450s, which are involved in the activation of pro-carcinogens. frontiersin.orgresearchgate.net Conversely, they are potent inducers of Phase II detoxification enzymes, including glutathione (B108866) S-transferases (GSTs) and quinone reductase. oregonstate.edunih.gov This dual action helps to decrease the activation of harmful substances and enhance their elimination from the body. frontiersin.org
Isothiocyanates have also been shown to interact with other critical cellular proteins. For instance, some studies have demonstrated their ability to bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.gov Furthermore, their interaction with protein phosphatases like Cdc25c can also contribute to cell cycle dysregulation. nih.gov
Antimicrobial Research of Isothiocyanate Compounds
The antimicrobial properties of isothiocyanates have been recognized for their potential in both food preservation and as therapeutic agents. microbiologyresearch.orgnih.govnih.gov These compounds exhibit a broad spectrum of activity against various microorganisms, including bacteria and fungi. microbiologyresearch.orgnih.gov The volatile nature of some isothiocyanates, such as allyl isothiocyanate, has led to their use in food packaging to inhibit microbial growth. microbiologyresearch.org
The antimicrobial mechanisms of isothiocyanates are not fully elucidated but are thought to involve multiple targets within the microbial cell. microbiologyresearch.org Their ability to react with proteins suggests that they may disrupt essential enzymatic functions and cellular processes in microorganisms. microbiologyresearch.org Research has indicated that aromatic isothiocyanates, like benzyl (B1604629) isothiocyanate, may exhibit greater antimicrobial activity compared to their aliphatic counterparts. frontiersin.org For example, benzyl isothiocyanate has been shown to be effective against Campylobacter jejuni and methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgmdpi.com
Table 2: Examples of Isothiocyanates with Investigated Antimicrobial Activity
| Isothiocyanate | Investigated Microorganism(s) | Observed Effect |
| Allyl isothiocyanate (AITC) | Various foodborne pathogens | Inhibition of microbial growth. microbiologyresearch.orgmdpi.com |
| Benzyl isothiocyanate (BITC) | Campylobacter jejuni, MRSA | Potent antibacterial activity. frontiersin.orgmdpi.com |
| Sulforaphane (SFN) | Helicobacter pylori | Eradication of acute and recurrent infections in a mouse model. nih.gov |
Antioxidant Activity Investigations of Isothiocyanates
Isothiocyanates contribute to cellular antioxidant defenses primarily through indirect mechanisms. oregonstate.edufoodandnutritionjournal.org Rather than directly scavenging reactive oxygen species (ROS), they enhance the endogenous antioxidant capacity of cells by inducing the expression of antioxidant enzymes. oregonstate.eduresearchgate.net This is mainly achieved through the activation of the Nrf2 pathway, as previously described. foodandnutritionjournal.org
The induction of Phase II enzymes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase, by isothiocyanates leads to an increased synthesis of glutathione (GSH), a major intracellular antioxidant. oregonstate.edumdpi.com By bolstering these cellular defense systems, isothiocyanates help to mitigate oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases. foodandnutritionjournal.org
Metabolic Fate and Biotransformation Pathways of Isothiocyanates
Upon absorption, isothiocyanates are rapidly metabolized, primarily through the mercapturic acid pathway. oregonstate.edunih.gov This pathway is a major route for the detoxification and elimination of a wide range of electrophilic compounds. nih.govwikipedia.org
The Mercapturic Acid Pathway and Isothiocyanate Conjugation
The initial and pivotal step in the metabolism of isothiocyanates is their conjugation with glutathione (GSH). nih.govacs.org This reaction, often catalyzed by glutathione S-transferases (GSTs), results in the formation of a dithiocarbamate (B8719985) conjugate. nih.govmdpi.com
Following the initial conjugation with GSH, the resulting molecule undergoes a series of enzymatic modifications. nih.gov The glutamate (B1630785) and glycine (B1666218) residues are sequentially cleaved by γ-glutamyltranspeptidase and dipeptidases, respectively, to form a cysteine conjugate. wikipedia.orgmdpi.com The final step involves the N-acetylation of the cysteine conjugate by N-acetyltransferase to produce a mercapturic acid (N-acetylcysteine conjugate). nih.govmdpi.com These water-soluble mercapturic acids are then readily excreted from the body, primarily in the urine. wikipedia.orgresearchgate.net This metabolic pathway ensures the efficient detoxification and elimination of isothiocyanates from the body. oregonstate.edu
Enzymatic Biotransformation Processes
The enzymatic biotransformation of (2R)-2-Phenylpropan-1-isothiocyanate, like other isothiocyanates, is primarily governed by conjugation with endogenous thiols, particularly glutathione (GSH). This process is a crucial detoxification pathway, facilitating the elimination of the compound from the body. The biotransformation involves a series of well-characterized enzymatic reactions, primarily the mercapturic acid pathway. While specific studies on this compound are limited, the metabolic fate of the closely related compound, phenethyl isothiocyanate (PEITC), provides a well-established model for its enzymatic biotransformation.
The principal pathway for the metabolism of isothiocyanates is initiated by conjugation with glutathione, a reaction that can occur non-enzymatically but is significantly accelerated by glutathione S-transferases (GSTs) nih.govjohnshopkins.edu. This initial conjugation is a critical step that leads to the formation of a dithiocarbamate conjugate. Following this, a series of enzymatic cleavages and modifications occur. The γ-glutamyl moiety is removed by γ-glutamyl transferase, and the glycyl residue is cleaved by a dipeptidase, resulting in a cysteine conjugate researchgate.net. The final step in this pathway is the N-acetylation of the cysteine conjugate by N-acetyltransferase 2 (NAT2), which forms the corresponding mercapturic acid, a water-soluble compound that is readily excreted in the urine researchgate.net.
In addition to the primary mercapturic acid pathway, isothiocyanates can also interact with cytochrome P450 (CYP450) enzymes nih.govoup.com. These enzymes are typically involved in Phase I metabolism, which introduces or exposes functional groups on xenobiotics. However, in the case of isothiocyanates, their interaction with CYP450 enzymes is more complex. Studies with PEITC have shown that it can modulate the activity and expression of various CYP450 isozymes nih.govoup.com. For instance, PEITC has been observed to inhibit the activity of CYP1A2 and suppress the bioactivation of certain procarcinogens nih.gov. This indicates that while direct oxidative metabolism by CYP450s may not be the primary elimination route, the interaction with these enzymes can have significant biological consequences. Thiol conjugates of isothiocyanates have also been shown to inhibit P450 enzymes, although their activity is generally weaker than the parent compounds nih.govacs.org.
The enzymatic processes involved in the biotransformation of isothiocyanates are summarized in the following tables.
Table 1: Key Enzymes in the Biotransformation of Isothiocyanates
| Enzyme | Abbreviation | Function |
|---|---|---|
| Glutathione S-Transferases | GSTs | Catalyze the initial conjugation of the isothiocyanate with glutathione (GSH) nih.govjohnshopkins.edu. |
| γ-Glutamyl Transferase | GGT | Removes the γ-glutamyl residue from the glutathione conjugate researchgate.net. |
| Dipeptidase | Cleaves the glycyl residue from the cysteinyl-glycine conjugate researchgate.net. | |
| N-Acetyltransferase 2 | NAT2 | Catalyzes the N-acetylation of the cysteine conjugate to form the final mercapturic acid researchgate.net. |
Table 2: Metabolites Formed During Isothiocyanate Biotransformation
| Metabolite | Description |
|---|---|
| Glutathione Conjugate | The initial product formed by the conjugation of the isothiocyanate with GSH oup.comacs.org. |
| Cysteinyl-glycine Conjugate | Formed after the removal of the γ-glutamyl residue from the glutathione conjugate researchgate.net. |
| Cysteine Conjugate | Formed after the cleavage of the glycyl residue researchgate.net. |
The enzymatic biotransformation of this compound is a critical determinant of its biological activity and residence time in the body. The efficient conjugation with glutathione and subsequent conversion to mercapturic acid represents the major pathway for its detoxification and elimination.
Advanced Spectroscopic and Computational Characterization of 2r 2 Phenylpropan 1 Isothiocyanate
Vibrational Spectroscopy (FT-IR, Raman) for Structural Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprint region of a molecule. For (2R)-2-Phenylpropan-1-isothiocyanate, these methods provide unambiguous evidence of its key structural motifs.
The most prominent and characteristic feature in the FT-IR spectrum is the intense, sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (–N=C=S) group. This band is typically observed in the 2050-2150 cm⁻¹ region, a relatively quiet area of the spectrum, making it a definitive marker for the presence of this functional group. The corresponding symmetric stretch is significantly weaker and appears at lower wavenumbers.
The aromatic phenyl group gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range. The C=C stretching vibrations within the benzene (B151609) ring appear as a series of bands of variable intensity in the 1450-1600 cm⁻¹ region. researchgate.net Furthermore, C-H out-of-plane bending vibrations, which are indicative of the substitution pattern, are expected in the 690-770 cm⁻¹ range for a monosubstituted benzene ring.
The aliphatic portion of the molecule also produces distinct signals. The C-H stretching vibrations of the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups are found in the 2850-3000 cm⁻¹ region. Bending vibrations for these groups, such as scissoring and rocking, appear in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy provides complementary information. While the –N=C=S asymmetric stretch is strong in the IR, it can also be observed in the Raman spectrum. The symmetric vibrations of the aromatic ring, particularly the "ring-breathing" mode around 1000 cm⁻¹, are often strong and sharp in the Raman spectrum, providing a clear signature of the phenyl group. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Isothiocyanate (–N=C=S) | Asymmetric stretch | 2050 - 2150 (very strong, sharp) | 2050 - 2150 (strong) |
| Aromatic (Phenyl) | C-H stretch | 3030 - 3100 (medium) | 3030 - 3100 (strong) |
| C=C stretch | 1450 - 1600 (multiple, medium-strong) | 1450 - 1600 (multiple, strong) | |
| C-H out-of-plane bend | 690 - 770 (strong) | Weak | |
| Aliphatic (Alkyl) | C-H stretch (CH, CH₂, CH₃) | 2850 - 3000 (strong) | 2850 - 3000 (strong) |
| C-H bend | 1375 - 1465 (medium) | 1375 - 1465 (medium) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity and stereochemistry of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton.
Aromatic Protons: The five protons of the monosubstituted phenyl ring would appear as a complex multiplet in the range of δ 7.20-7.40 ppm. chemicalbook.com
Methine Proton: The single proton on the chiral carbon (C2), being adjacent to both the phenyl ring and the methylene group, would likely appear as a multiplet (a sextet or doublet of quartets) around δ 3.10-3.30 ppm.
Methylene Protons: The two protons of the CH₂ group adjacent to the isothiocyanate group and the chiral center are diastereotopic. This means they are chemically non-equivalent and would be expected to resonate at different chemical shifts, likely in the range of δ 3.60-3.80 ppm. They would appear as two separate multiplets, each coupled to the other and to the methine proton.
Methyl Protons: The three protons of the methyl group attached to the chiral center would appear as a doublet around δ 1.30-1.50 ppm, due to coupling with the adjacent methine proton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton.
Isothiocyanate Carbon: The carbon of the –N=C=S group is expected to have a chemical shift in the range of δ 130-140 ppm.
Aromatic Carbons: The phenyl group would show multiple signals in the aromatic region (δ 125-145 ppm). The ipso-carbon (attached to the propane (B168953) chain) would be distinct from the ortho, meta, and para carbons. researchgate.net
Aliphatic Carbons: The chiral methine carbon (C2) would resonate around δ 40-45 ppm. The methylene carbon (C1) adjacent to the isothiocyanate group would be further downfield, around δ 50-55 ppm. The methyl carbon (C3) would appear most upfield, around δ 20-25 ppm.
| Assignment | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Chemical Shift (δ, ppm) | Multiplicity | |
| Aromatic C-H | 7.20 - 7.40 | Multiplet (m) |
| Aromatic C (ipso) | - | - |
| CH (2) | 3.10 - 3.30 | Multiplet (m) |
| CH₂ (1) | 3.60 - 3.80 | Multiplet (m) |
| CH₃ (3) | 1.30 - 1.50 | Doublet (d) |
| N=C =S | - | - |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₀H₁₁NS), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺.
The expected nominal mass for the molecular ion is 177 u. Under electron ionization (EI), the molecule would undergo characteristic fragmentation. Key fragmentation pathways would include:
Benzylic Cleavage: Cleavage of the C1-C2 bond is highly probable due to the formation of a stable benzylic carbocation. This would result in a fragment ion [C₉H₁₁]⁺ at m/z 119.
Formation of Tropylium (B1234903) Ion: A common rearrangement for benzylic compounds is the formation of the highly stable tropylium ion [C₇H₇]⁺ at m/z 91, which would likely be a very abundant peak in the spectrum. miamioh.edu
Cleavage adjacent to the isothiocyanate group: Loss of the isothiocyanate moiety can also occur, leading to other characteristic fragments.
Analysis by soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would likely show a prominent protonated molecule [M+H]⁺ at m/z 178, with reduced fragmentation, which is useful for confirming the molecular weight. researchgate.netnih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of precise structural data.
Crucially, this technique would allow for the unambiguous determination of the absolute configuration at the C2 stereocenter. By using anomalous dispersion, the analysis can confirm that the molecule has the 'R' configuration, as assigned. nih.govmdpi.com The Flack parameter is a key value refined during the analysis that indicates the correctness of the assigned absolute stereochemistry; a value close to zero confirms the assignment. nih.gov
The analysis would also yield precise bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the crystal lattice. This includes the rotational orientation of the phenyl group relative to the propane chain and the conformation around the C1-C2 and C2-N bonds. Furthermore, the crystal packing can be analyzed to identify and characterize any significant intermolecular interactions, such as C-H···π or C-H···S hydrogen bonds, which stabilize the crystal structure. mdpi.com
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) calculations are a cornerstone of modern chemical research, providing deep insights into molecular structure and properties that complement experimental data. For this compound, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can be employed to perform several key analyses. researchgate.net
A primary application is conformational analysis. By performing a potential energy surface (PES) scan, where the dihedral angles around key rotatable bonds (e.g., Phenyl-C2, C2-C1, C1-N) are systematically varied, the various low-energy conformers (rotamers) of the molecule can be identified. Subsequent geometry optimization of these conformers yields their relative stabilities and precise geometric parameters.
Once the minimum energy conformers are identified, their electronic properties can be calculated. This includes the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. DFT can also be used to simulate spectroscopic data. The calculation of vibrational frequencies can aid in the assignment of experimental FT-IR and Raman spectra, while the calculation of nuclear shielding tensors can be used to predict ¹H and ¹³C NMR chemical shifts, providing a powerful tool for validating spectral assignments. nih.gov
While DFT provides a static, gas-phase (or implicitly solvated) picture of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior in a condensed phase over time. arxiv.org By placing the this compound molecule in a simulation box with an explicit solvent (like water or an organic solvent) and applying a classical force field (e.g., AMBER, GROMOS), its conformational dynamics can be explored. nsf.gov
An MD simulation trajectory, typically spanning nanoseconds or longer, provides a detailed record of how the molecule moves, rotates, and changes its shape. nih.gov Analysis of this trajectory can reveal:
The distribution of dihedral angles for the key rotatable bonds, showing which conformations are most populated in solution.
The timescales for transitions between different conformational states.
The role of solvent molecules in stabilizing certain conformations through interactions like hydrogen bonding.
This dynamic information is crucial for understanding the molecule's behavior in a realistic chemical environment, which can differ significantly from the static picture provided by solid-state X-ray crystallography or gas-phase DFT calculations. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Isothiocyanates
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in chemistry and biology to understand the relationship between the chemical structures of compounds and their biological activities. For the class of isothiocyanates, which includes this compound, QSAR studies are instrumental in predicting their therapeutic and toxicological effects based on molecular descriptors. These models are crucial for designing new, more potent isothiocyanate derivatives and for screening large libraries of compounds, thereby saving time and resources in drug discovery processes. mdpi.com
The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure. By developing mathematical models that correlate structural descriptors with activity, it becomes possible to predict the efficacy of novel or untested compounds.
Key Descriptors in Isothiocyanate QSAR Models
Research into the QSAR of isothiocyanates has identified several key molecular descriptors that are critical in determining their biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. wur.nlrsc.org These descriptors can be broadly categorized as follows:
Electronic Descriptors: These relate to the electron distribution in the molecule. For isothiocyanates, the partial charge on the atoms, the energy of the Highest Occupied Molecular Orbital (HOMO), and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) are significant. mdpi.comresearchgate.net The electrophilic nature of the isothiocyanate group (-N=C=S) is a key factor in its reactivity with biological macromolecules. nih.gov
Steric Descriptors: These describe the size and shape of the molecule. Descriptors like molecular weight, molecular volume, and specific conformational parameters influence how well the isothiocyanate molecule fits into the active site of a target protein. nih.gov
Hydrophobicity Descriptors: The lipophilicity of a compound, often represented by the partition coefficient (logP), governs its ability to cross cell membranes and reach its target. This is a crucial parameter in QSAR models for isothiocyanates. mdpi.com
A study on the antimicrobial activity of 26 different isothiocyanates against Escherichia coli and Bacillus cereus developed robust QSAR models. wur.nl The models demonstrated a strong correlation between the physicochemical properties and the antibacterial activity, with adjusted R² values ranging from 0.86 to 0.93. wur.nl Key properties identified included partial charge, polarity, and reactivity of the isothiocyanate molecules. wur.nl
Applications in Predicting Biological Activity
QSAR models for isothiocyanates have been successfully applied to predict a range of biological activities.
Antimicrobial Activity: As mentioned, QSAR models have been used to predict the minimum inhibitory concentration (MIC) of various isothiocyanates against bacteria. wur.nl The models can successfully predict the activity of isothiocyanate-rich extracts from plants like those of the Brassicaceae family. wur.nl
Anti-inflammatory Activity: New isothiocyanate derivatives have been synthesized and evaluated for their cyclooxygenase (COX) inhibitory activities. nih.govrsc.org QSAR models, specifically binary QSAR models for inflammation, have been used to predict the anti-inflammatory potential of these compounds, with certain derivatives showing significant predicted activity. nih.gov
Anticancer Activity: Isothiocyanates are well-known for their chemopreventive properties. nih.govmathewsopenaccess.com QSAR models have been developed to predict the anticancer properties of novel synthetic isothiocyanates. nih.gov These models help in identifying candidates that may induce apoptosis or inhibit proliferation in cancer cells. nih.gov
The table below summarizes the key molecular descriptors and their relevance in QSAR models for predicting the biological activity of isothiocyanates, based on general findings in the field.
| Descriptor Category | Specific Descriptor Example | Relevance to Isothiocyanate Activity |
| Electronic | Partial Charge, ELUMO | Influences the electrophilic reactivity of the -N=C=S group with biological targets like protein thiols. wur.nlnih.gov |
| Steric | Molecular Volume, Shape Indices | Determines the fit of the molecule into enzyme active sites, affecting inhibitory potential. nih.gov |
| Hydrophobicity | LogP | Governs membrane permeability and distribution of the compound to its site of action. mdpi.com |
| Reactivity | Polarity | Affects the overall interaction profile of the molecule with its biological environment. wur.nl |
Model Development and Validation
The development of a predictive QSAR model involves several steps:
Data Set Collection: A series of isothiocyanate compounds with experimentally determined biological activities is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound using computational software.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to establish a mathematical relationship between the descriptors and the activity. mdpi.commdpi.com
Model Validation: The predictive power of the model is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model's construction. wur.nl
A successful QSAR model provides a framework for the rational design of new isothiocyanate derivatives with enhanced biological activity. nih.gov By analyzing the QSAR equation, chemists can identify which structural modifications are likely to improve the desired properties of the molecule.
The following table presents a hypothetical structure for a QSAR model equation, illustrating how different descriptors might contribute to the predicted activity of isothiocyanates.
| Predicted Activity (e.g., log(1/IC50)) | = | c0 | + | (c1 * Electronic Descriptor) | + | (c2 * Steric Descriptor) | + | (c3 * Hydrophobicity Descriptor) |
| Description | Intercept | Contribution from electronic properties | Contribution from molecular size/shape | Contribution from lipophilicity |
Where c0, c1, c2, and c3 are coefficients determined by the regression analysis.
While specific QSAR studies focusing exclusively on this compound are not prominently available, the established models for the broader isothiocyanate class provide a strong foundation for predicting its potential biological activities based on its unique structural features.
Future Research Directions and Potential Academic Applications
Exploration of Novel Synthetic Pathways
The development of efficient and stereoselective synthetic routes to (2R)-2-Phenylpropan-1-isothiocyanate is a cornerstone for its broader application. While the conversion of the corresponding chiral amine, (2R)-2-phenylpropan-1-amine, using reagents like thiophosgene (B130339) or its equivalents remains a standard approach, future research is anticipated to focus on more sustainable and atom-economical methods. One promising avenue is the exploration of catalytic asymmetric methods that could directly introduce the isothiocyanate functionality or its precursor onto a prochiral substrate.
Another area of investigation involves the development of novel desulfurization reagents for the conversion of dithiocarbamates, which are intermediates in some isothiocyanate syntheses. Research into microwave-assisted organic synthesis could also offer accelerated and higher-yielding pathways. A recent study on the synthesis of (R)-1-isothiocyanatoethylbenzene, a close structural analogue, demonstrated that the conversion from the optically active amine can proceed without racemization, a critical consideration for any new synthetic method for this compound.
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic Asymmetric Synthesis | High enantioselectivity, atom economy | Development of novel chiral catalysts and reaction conditions |
| Improved Desulfurization Reagents | Milder reaction conditions, higher yields | Design of efficient and environmentally benign reagents |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Optimization of reaction parameters for stereochemical integrity |
Design and Synthesis of Advanced this compound Analogues
The structural scaffold of this compound provides a versatile platform for the design and synthesis of advanced analogues with tailored properties. Future research will likely focus on systematic modifications of the phenyl ring and the propyl chain to probe structure-activity relationships in various biological and chemical contexts. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring could modulate the electrophilicity of the isothiocyanate carbon, thereby influencing its reactivity and biological activity.
Furthermore, the synthesis of analogues with additional functional groups could enable their use as bifunctional reagents or molecular probes. For example, incorporating a fluorescent tag or a reactive handle for bioconjugation could facilitate the study of its biological targets and mechanisms of action. The synthesis of isosteric selenium analogues, isoselenocyanates, has been shown to enhance cytotoxic and antitumor activity in other phenylalkyl isothiocyanates, suggesting a promising direction for analogue design. nih.gov
Interdisciplinary Research Integrating this compound
The unique combination of chirality and a reactive functional group in this compound makes it an ideal candidate for interdisciplinary research. In medicinal chemistry, its potential as a chiral electrophile could be explored for the development of targeted covalent inhibitors. The stereochemistry of the molecule could lead to selective interactions with chiral biological targets such as enzymes and receptors.
In the field of chemical biology, this compound could be utilized as a chiral derivatizing agent for the enantioselective analysis of biomolecules, such as amino acids and peptides, using techniques like high-performance liquid chromatography (HPLC). The development of novel chiral derivatizing reagents is an active area of research, and the properties of this compound could offer advantages in terms of reactivity and the chromatographic separation of the resulting diastereomers.
Development of this compound as a Chiral Building Block in Complex Molecule Synthesis
The application of this compound as a chiral building block in the asymmetric synthesis of more complex molecules represents a significant area for future academic exploration. Its isothiocyanate group can undergo a variety of chemical transformations, allowing for its incorporation into diverse molecular scaffolds while retaining the crucial stereochemical information.
For example, its reaction with amines to form chiral thioureas is a well-established transformation. These chiral thioureas can act as organocatalysts in a range of asymmetric reactions. Furthermore, the isothiocyanate functionality can be converted into other functional groups, making this compound a versatile chiral synthon. The development of new diastereoselective reactions involving this building block will be a key focus, enabling the construction of complex target molecules with high stereocontrol.
| Application as Chiral Building Block | Resulting Chiral Molecule | Potential Utility |
| Reaction with primary amines | Chiral thioureas | Organocatalysts in asymmetric synthesis |
| Cycloaddition reactions | Chiral heterocyclic compounds | Biologically active molecules, ligands for catalysis |
| Conversion to other functional groups | Diverse chiral intermediates | Versatile synthons for complex molecule synthesis |
Mechanistic Studies of Isothiocyanate Interactions at a Molecular Level
A fundamental understanding of the interactions of this compound at a molecular level is crucial for its rational design and application in various fields. Future research will likely employ a combination of experimental and computational methods to elucidate the mechanisms of its reactions and biological activities.
Molecular modeling and computational chemistry can provide insights into the transition states of its reactions, helping to explain the stereochemical outcomes of its transformations. In a biological context, these computational tools can be used to predict its binding modes with target proteins, identifying key interactions that contribute to its biological effects. Experimental techniques such as NMR spectroscopy and X-ray crystallography will be invaluable for characterizing the structures of its reaction products and its complexes with biomolecules, providing empirical data to validate and refine the computational models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
